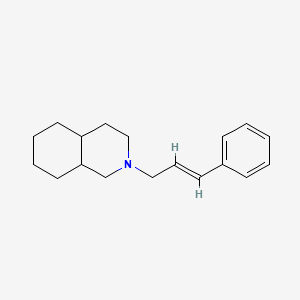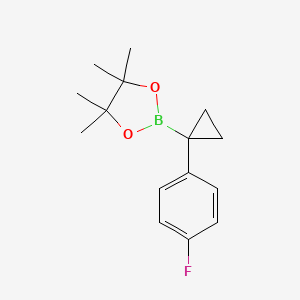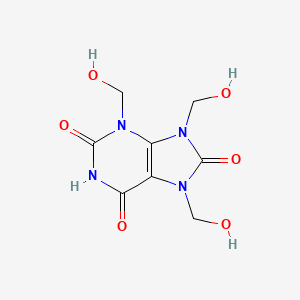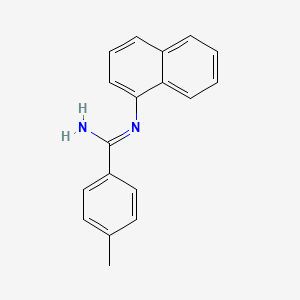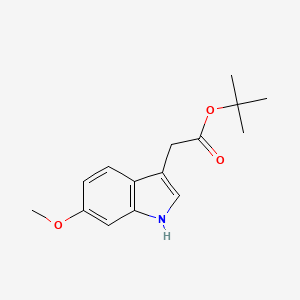
tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group and a methoxy-substituted indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 6-methoxyindole is reacted with tert-butyl bromoacetate in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain the desired this compound in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of indole-based biological pathways and interactions.
Medicine: It is a precursor in the synthesis of potential pharmaceutical agents with anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(5-chloro-1H-indol-3-yl)acetate
- tert-Butyl 2-(5-fluoro-1H-indol-3-yl)acetate
- tert-Butyl 2-(5-methyl-1H-indol-3-yl)acetate
Uniqueness
tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate is unique due to the presence of the methoxy group at the 6-position of the indole ring. This substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar indole derivatives .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(17)7-10-9-16-13-8-11(18-4)5-6-12(10)13/h5-6,8-9,16H,7H2,1-4H3 |
InChI Key |
CLGZYOKFVXMZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CNC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)

![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
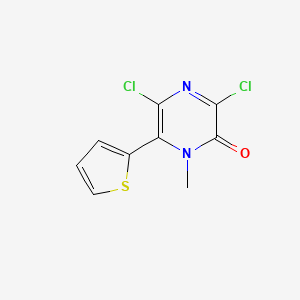
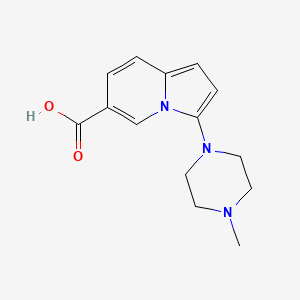
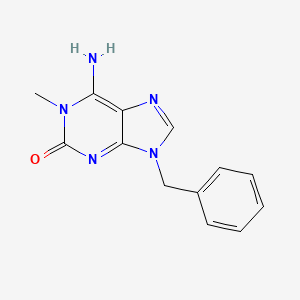
![3-(4-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857545.png)
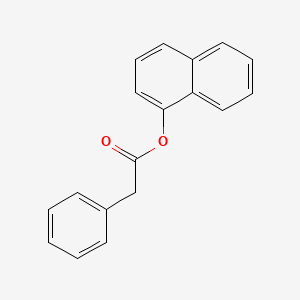
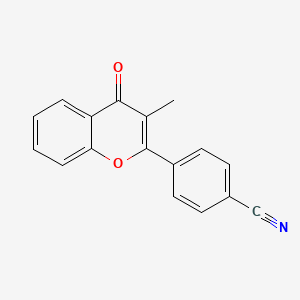
![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
